Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core modified with a thioxo group (C=S), a methyl carboxylate moiety at position 7, and a 3-oxopropyl chain linked to a 4-acetylphenyl-substituted piperazine ring. Crystallographic tools like SHELX programs (e.g., SHELXL for refinement) may be employed for structural validation, as these are widely used for small-molecule analysis .
Properties
Molecular Formula |
C25H26N4O5S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
methyl 3-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H26N4O5S/c1-16(30)17-3-6-19(7-4-17)27-11-13-28(14-12-27)22(31)9-10-29-23(32)20-8-5-18(24(33)34-2)15-21(20)26-25(29)35/h3-8,15H,9-14H2,1-2H3,(H,26,35) |
InChI Key |
VOOZWTJZFNOTJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, potentially altering the compound’s biological activity .
Scientific Research Applications
Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (referred to as Compound 1l in ) serves as a relevant structural analogue . Both compounds share:
- Heterocyclic Cores : Tetrahydroquinazoline (target compound) vs. tetrahydroimidazopyridine (Compound 1l).
- Substituent Diversity: Electron-withdrawing groups (e.g., cyano, nitro, acetyl) and alkyl/aryl chains.
Comparative Analysis
Functional Implications
Bioactivity Potential: The target compound’s piperazine-acetylphenyl group may enhance solubility and receptor affinity compared to Compound 1l’s nitro and phenethyl substituents, which are associated with steric hindrance . The thioxo group in the target compound could improve metabolic stability relative to the oxo group in Compound 1l.
Synthetic Accessibility :
- Compound 1l was synthesized via a one-pot two-step reaction with 51% yield, suggesting scalability . The target compound’s synthesis likely requires multi-step protocols due to its complex piperazine linkage.
Analytical Characterization :
- Compound 1l’s structural confirmation relied on NMR, IR, and HRMS, methods applicable to the target compound. SHELX-based crystallography could further resolve the target’s 3D conformation .
Biological Activity
Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential pharmaceutical applications due to its intricate structure and diverse functional groups. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H26N4O5S, with a molecular weight of approximately 494.57 g/mol. Its structure includes a piperazine moiety and a tetrahydroquinazoline ring, which are known to influence biological interactions significantly. The presence of the acetylphenyl group suggests potential interactions with various biological targets, making it a candidate for drug development.
Structural Features
| Feature | Description |
|---|---|
| Piperazine Moiety | Associated with various pharmacological activities including anticancer properties. |
| Tetrahydroquinazoline Ring | Known for antibacterial and antifungal effects. |
| Acetylphenyl Group | Enhances interaction with biological targets. |
Anticancer Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activity. Research has shown that Mannich bases derived from similar structural frameworks have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells . The mechanism of action may involve the inhibition of DNA topoisomerase I and interference with cellular proliferation pathways.
Antibacterial and Antifungal Properties
The compound's structural features suggest potential antibacterial and antifungal activities. Studies have reported that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics like ampicillin. For example, derivatives of similar structures have shown minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against sensitive strains .
Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of similar compounds indicates that modifications in the piperazine or tetrahydroquinazoline rings can enhance biological activity. For instance, variations in substituents on the phenyl rings have been correlated with increased potency against specific cancer cell lines .
Study 1: Anticancer Efficacy
A study conducted on Mannich bases revealed that compounds containing piperazine residues exhibited varying degrees of cytotoxicity against prostate cancer cells (PC-3). The best-performing derivatives showed IC50 values ranging from 8.2 to 32.1 μM, indicating promising anticancer potential .
Study 2: Antimicrobial Activity
In another investigation, derivatives of thiazolidinone compounds demonstrated potent antibacterial activity against multiple bacterial strains, including E. coli and S. aureus. The most active compound had an MIC significantly lower than conventional antibiotics, highlighting the potential of structurally similar compounds in antimicrobial therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
